2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
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Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)22(26)24-11-5-7-17-9-10-18(13-20(17)24)23-21(25)14-27-19-8-4-6-16(3)12-19/h4,6,8-10,12-13,15H,5,7,11,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNJHFFZWXWJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 312.41 g/mol. The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities, including antitumor and antimicrobial effects.
Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation.
- Modulation of Signaling Pathways : It could affect signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial in cell survival and proliferation.
- Antioxidant Activity : Similar compounds have shown potential in reducing oxidative stress by scavenging free radicals.
Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits tumor growth | |
| Antimicrobial | Effective against bacteria | |
| Anti-inflammatory | Reduces inflammation | |
| Neuroprotective | Protects neuronal cells |
Case Studies and Research Findings
- Anticancer Activity
-
Antimicrobial Studies
- Research conducted on derivatives of tetrahydroquinoline demonstrated activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 8 µg/mL . This suggests that the compound may be effective in treating bacterial infections.
-
Neuroprotective Effects
- A recent investigation into the neuroprotective properties of related compounds showed that they could significantly reduce neuronal apoptosis in models of oxidative stress. The study found that these compounds could enhance the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor) .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by the following molecular formula: . Its structure features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of the 3-methylphenoxy group and the acetamide moiety enhances its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures to 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Potential
The anticancer activity of tetrahydroquinoline derivatives has been a focal point in research. Compounds similar to this one have demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The structure-activity relationship (SAR) studies suggest that modifications to the quinoline ring can enhance potency and selectivity towards cancer cells.
Neuroprotective Effects
Some studies have explored the neuroprotective potential of tetrahydroquinoline derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Drug Discovery
The compound is included in various screening libraries aimed at identifying new drug candidates for antiviral and immunological applications . Its structural characteristics make it a promising candidate for further development in treating infectious diseases and immune-related disorders.
Formulation Development
Due to its unique chemical properties, this compound can be utilized in formulating novel therapeutic agents. Its solubility and stability profiles are critical for developing effective delivery systems in pharmaceuticals.
Case Studies
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains multiple reactive sites:
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Acetamide (CONH) : Susceptible to hydrolysis (acidic/basic), amidation, or nucleophilic acyl substitution.
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Phenoxy (OCH₃) : Resistant to hydrolysis but may undergo electrophilic substitution under harsh conditions.
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Tetrahydroquinolin-7-yl : Aromatic ring may participate in electrophilic aromatic substitution or metal-catalyzed cross-coupling.
Table 2: Functional Group Reactivity
| Functional Group | Reaction Type | Example Reagents |
|---|---|---|
| Acetamide | Hydrolysis | H₃O⁺, H₂O |
| Phenoxy | Electrophilic substitution | NO₂⁺, H₂SO₄ |
| Tetrahydroquinolin-7-yl | Suzuki coupling | Pd(PPh₃)₄, boronic acid |
Hydrolysis of the Acetamide Group
Under acidic or basic conditions, the acetamide may hydrolyze to yield the corresponding carboxylic acid or amine:
Support from general amide reactivity principles .
Nucleophilic Acyl Substitution
The acetamide group may react with nucleophiles (e.g., alcohols, amines) to form esters or amides:
Analogy to similar acetamide reactions in search results .
Alkylation of the Tetrahydroquinolin-7-yl Core
The aromatic nitrogen may undergo alkylation via SN2 mechanisms, particularly under basic conditions:
Inferred from alkylating agent studies in .
Analytical Characterization
Key techniques for purity and structural confirmation include:
-
NMR spectroscopy : To validate proton environments (e.g., NH, aromatic protons).
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IR spectroscopy : Detection of amide (CONH) and carbonyl (C=O) stretches .
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HPLC/UPLC : Quantitative analysis of reaction yields and impurities.
Research Gaps
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In vivo pharmacokinetic data : Absence of bioavailability studies in provided sources.
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Toxicity profiling : No LD₅₀ or cytotoxicity data available.
Citations reflect analogous compounds from provided sources .
Q & A
Q. What are the recommended synthetic routes for 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide, and how can reaction yields be optimized?
Synthesis typically involves multi-step reactions starting from substituted phenols or tetrahydroquinoline precursors. For example, analogous compounds are synthesized via nucleophilic substitution of chloroacetamide derivatives with phenols under basic conditions (e.g., K₂CO₃ in acetonitrile) . To optimize yields:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC or HPLC to identify incomplete steps.
- Purify intermediates via column chromatography or recrystallization to minimize side products.
- Adjust solvent polarity (e.g., DMF for polar reactants, dichloromethane for non-polar steps) to enhance solubility .
Q. How should researchers validate the structural integrity of this compound?
Combined spectroscopic and crystallographic methods are critical:
- NMR : Compare ¹H/¹³C chemical shifts with predicted values (e.g., using ACD/Labs or ChemDraw). Key signals include the acetamide carbonyl (~168–170 ppm in ¹³C NMR) and tetrahydroquinoline aromatic protons (δ 6.5–7.5 ppm in ¹H NMR) .
- FTIR : Confirm the presence of amide C=O (~1650 cm⁻¹) and aromatic C-H stretching (~3050 cm⁻¹) .
- XRD : Resolve crystal packing and hydrogen-bonding patterns to verify stereochemistry .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize assays based on structural analogs:
- Anticancer : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination after 48–72 hr exposure .
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH-coupled detection .
Advanced Research Questions
Q. How can computational methods streamline reaction design and mechanistic studies?
Adopt the ICReDD framework (Integrated Computational and Experimental Design and Discovery):
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures.
- Experimental Feedback : Validate computational predictions with high-throughput screening (e.g., robotic liquid handlers for parallel reactions) .
Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Systematically evaluate experimental variables:
- Cell Line Heterogeneity : Use STR profiling to confirm cell line identity and minimize genetic drift.
- Compound Purity : Reanalyze batches via HPLC-UV/ELSD to rule out degradation (e.g., hydrolyzed acetamide byproducts) .
- Assay Conditions : Standardize serum concentration, pH, and incubation time. For example, serum proteins may bind lipophilic tetrahydroquinoline moieties, reducing bioavailability .
Q. What strategies improve metabolic stability and pharmacokinetic (PK) properties?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce oxidative metabolism .
- Prodrug Design : Mask the acetamide as an ester or carbamate to enhance oral absorption, with enzymatic cleavage in vivo .
- In Silico ADME : Predict logP, CYP450 interactions, and plasma protein binding using tools like SwissADME or Schrödinger’s QikProp .
Q. How can researchers design selective inhibitors targeting specific protein isoforms?
- Molecular Docking : Perform flexible docking (e.g., AutoDock Vina) against crystal structures of target isoforms to identify key binding residues. For example, the tetrahydroquinoline core may occupy hydrophobic pockets, while the phenoxy group forms π-π interactions .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences between isoforms using FEP+ or similar MD-based methods .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for dose-response studies?
Q. How should researchers address low solubility in biological assays?
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Nanoformulations : Encapsulate the compound in liposomes or PEG-PLGA nanoparticles to enhance aqueous dispersion .
Contradictory Data Resolution Example
Scenario : Conflicting reports on antimicrobial activity against P. aeruginosa.
Methodology :
Re-test the compound under standardized CLSI guidelines using cation-adjusted Mueller-Hinton broth.
Include a positive control (e.g., ciprofloxacin) and assess membrane integrity via LIVE/DEAD staining.
Analyze lipophilicity (logD at pH 7.4) to determine if poor penetration through Gram-negative outer membranes explains variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
